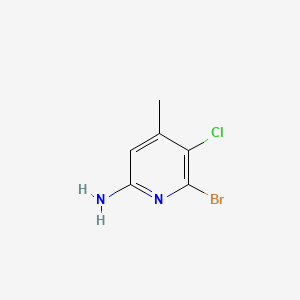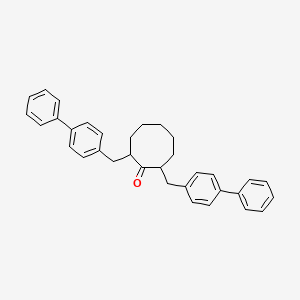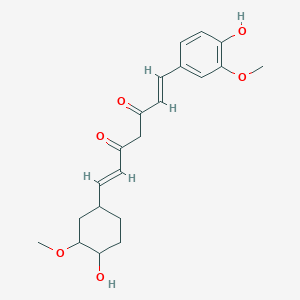
2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane is an organic compound with the molecular formula C10H10BrFO3. This compound is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-fluoro-5-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid
- 2-(2-Bromo-4-fluoro-5-methoxyphenyl)methanol
- 2-(2-Bromo-4-fluoro-5-methoxyphenyl)boronic acid
Uniqueness
2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in biological systems and enhances its utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H10BrFO3 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
2-(2-bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c1-13-9-4-6(7(11)5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 |
Clave InChI |
XSEGAULXRHEEQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2OCCO2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)






